molecular formula C9H5Ag2NO5 B12668522 Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate CAS No. 94030-91-8

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate

Cat. No.: B12668522
CAS No.: 94030-91-8
M. Wt: 422.88 g/mol
InChI Key: INKZJAVPAMTCIA-HFPMQDOPSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate typically involves the reaction of silver nitrate with 3-(5-nitro-2-oxidophenyl)acrylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its antimicrobial properties due to the presence of silver ions.

    Medicine: Potential use in the development of antimicrobial agents and wound dressings.

    Industry: Utilized in the production of conductive materials and coatings.

Mechanism of Action

The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is unique due to its specific ligand structure, which imparts distinct chemical properties compared to other silver compounds. The presence of the 3-(5-nitro-2-oxidophenyl)acrylate ligand allows for specific interactions and reactions that are not observed with simpler silver compounds .

Properties

CAS No.

94030-91-8

Molecular Formula

C9H5Ag2NO5

Molecular Weight

422.88 g/mol

IUPAC Name

disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate

InChI

InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;;

InChI Key

INKZJAVPAMTCIA-HFPMQDOPSA-L

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+]

Origin of Product

United States

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